molecular formula C9H8BrNOS B1405087 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 1783455-40-2

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1405087
CAS No.: 1783455-40-2
M. Wt: 258.14 g/mol
InChI Key: WHSAGVDNZKVEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines It features a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminobenzenethiol with bromine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as acetonitrile or acetic acid under reflux conditions to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine
  • 4-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 6-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Uniqueness

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of both a bromine atom and a methyl group on the benzothiazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-bromo-4-methyl-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAGVDNZKVEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 3
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 5
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.